molecular formula C16H17NO3S B12903935 5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole CAS No. 834885-15-3

5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole

Katalognummer: B12903935
CAS-Nummer: 834885-15-3
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: CZXVUVDXVAUXHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains an isoxazole ring, a naphthalene moiety, and a sulfonyl group, making it a subject of interest in various fields of chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-1-methanol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 5,5-dimethyl-4,5-dihydroisoxazole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethyl-4,5-dihydroisoxazole: Lacks the naphthalene and sulfonyl groups, making it less complex.

    Naphthalene-1-methanol: Contains the naphthalene moiety but lacks the isoxazole and sulfonyl groups.

    Sulfonyl Chloride Derivatives: Similar in having the sulfonyl group but differ in the rest of the structure.

Uniqueness

5,5-Dimethyl-3-((naphthalen-1-ylmethyl)sulfonyl)-4,5-dihydroisoxazole is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

834885-15-3

Molekularformel

C16H17NO3S

Molekulargewicht

303.4 g/mol

IUPAC-Name

5,5-dimethyl-3-(naphthalen-1-ylmethylsulfonyl)-4H-1,2-oxazole

InChI

InChI=1S/C16H17NO3S/c1-16(2)10-15(17-20-16)21(18,19)11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3

InChI-Schlüssel

CZXVUVDXVAUXHS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=NO1)S(=O)(=O)CC2=CC=CC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.